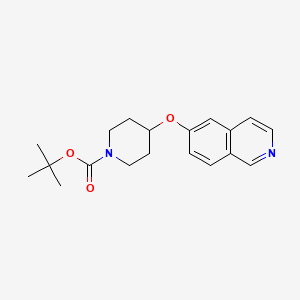
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate is a complex organic compound with the molecular formula C19H24N2O3 This compound is known for its unique structure, which includes an isoquinoline moiety linked to a piperidine ring via an ether bond, and a tert-butyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Etherification: The isoquinoline derivative is then reacted with a piperidine derivative under basic conditions to form the ether bond. This step often uses reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas, LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of TEA.
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline or piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
科学的研究の応用
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid benzyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl, ethyl, and benzyl ester counterparts, which may have different steric and electronic properties.
特性
分子式 |
C19H24N2O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-10-7-16(8-11-21)23-17-5-4-15-13-20-9-6-14(15)12-17/h4-6,9,12-13,16H,7-8,10-11H2,1-3H3 |
InChIキー |
KUTXNDMWSQNTHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













